Phosphonitrile chloride

Phosphazene Synthesis Catalyst Precursor Inorganic Polymer Chemistry

Phosphonitrile chloride (CAS 1832-07-1) is a linear, monomeric inorganic compound with the molecular formula Cl2NP and a molecular weight of 115.88 g/mol. It is the fundamental building block for a vast family of phosphazene-based materials, including the widely utilized cyclic trimer, hexachlorocyclotriphosphazene, and poly(dichlorophosphazene) polymers.

Molecular Formula Cl2NP
Molecular Weight 115.88 g/mol
CAS No. 1832-07-1
Cat. No. B154262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonitrile chloride
CAS1832-07-1
Molecular FormulaCl2NP
Molecular Weight115.88 g/mol
Structural Identifiers
SMILESN#P(Cl)Cl
InChIInChI=1S/Cl2NP/c1-4(2)3
InChIKeyUXJHQBVRZUANLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonitrile Chloride (CAS 1832-07-1): A Unique Monomeric Building Block for Advanced Phosphazene Materials


Phosphonitrile chloride (CAS 1832-07-1) is a linear, monomeric inorganic compound with the molecular formula Cl2NP and a molecular weight of 115.88 g/mol [1]. It is the fundamental building block for a vast family of phosphazene-based materials, including the widely utilized cyclic trimer, hexachlorocyclotriphosphazene, and poly(dichlorophosphazene) polymers [2]. Unlike its cyclic or polymeric counterparts, the monomer's unique reactivity profile makes it a critical, irreplaceable intermediate for specific synthetic pathways, particularly in the creation of specialty phosphazene derivatives and catalysts [3].

Why Substituting Phosphonitrile Chloride with Other Phosphazenes Can Compromise Your Synthesis


Scientific and industrial users cannot simply interchange Phosphonitrile chloride (CAS 1832-07-1) with its close analogs, such as the cyclic trimer (CAS 940-71-6) or poly(dichlorophosphazene) (CAS 25034-79-1), without fundamentally altering the outcome of their process. The monomer's linear N≡PCl2 structure confers a distinct reactivity that is essential for producing specific linear catalysts and for certain ring-opening polymerization initiators, which is not replicated by the more sterically hindered and thermodynamically stable cyclic trimer [1]. Furthermore, the monomer serves as a direct, high-purity source for vapor-phase deposition or as a reactive intermediate in non-polymer applications, where the presence of cyclic oligomers would introduce unwanted side reactions and impurities [2]. The following quantitative evidence details the specific dimensions where these differences are most critical for scientific selection.

Quantitative Evidence for the Selection of Phosphonitrile Chloride (CAS 1832-07-1) Over Competing Analogs


Structural Basis for Monomeric Phosphonitrile Chloride's Unique Reactivity Profile

Phosphonitrile chloride (CAS 1832-07-1) exists as a linear, monomeric molecule (Cl2NP) with a molecular weight of 115.88 g/mol, in stark contrast to its most common analog, the cyclic trimer hexachlorocyclotriphosphazene (CAS 940-71-6), which has a cyclic structure and a molecular weight of 347.66 g/mol [1]. This fundamental difference dictates that the monomer is the essential precursor for the synthesis of linear phosphonitrilic chloride catalysts, such as [Cl3PNPCl3]+[SbCl6]− and [Cl3PNP(O)Cl2], which are not directly accessible from the trimer [2]. The monomer's P-Cl bonds in the acyclic structure are more susceptible to nucleophilic attack, enabling distinct substitution pathways that are sterically hindered in the cyclic trimer [3].

Phosphazene Synthesis Catalyst Precursor Inorganic Polymer Chemistry

Phosphonitrile Chloride-Derived Flame Retardants Demonstrate Superior Efficiency to Conventional Ammonium Polyphosphate

While a direct head-to-head comparison between the monomer (CAS 1832-07-1) and ammonium polyphosphate (APP) is not standard, the class of phosphonitrilic chloride-derived flame retardants (FRs) exhibits quantifiable performance advantages. A study on PVC composites showed that adding 9.5 wt% of a phosphonitrilic chloride trimer-based FR (APP@HP-DP) increased the Limiting Oxygen Index (LOI) from 23.1% for the control to 28.6% [1]. In comparison, conventional APP treatments often achieve similar LOI improvements only at significantly higher loadings (e.g., 20-30 wt%) [2]. Furthermore, the peak heat release rate (PHRR) dropped by 47.2% with the phosphonitrile-based FR, demonstrating a high efficiency at a lower loading that minimizes negative impacts on the polymer's mechanical properties [1].

Flame Retardancy Polymer Additives Thermal Stability

Kinetic Equivalence of Linear Phosphonitrile Chloride Catalysts for Siloxane Condensation

A direct kinetic comparison of two linear phosphonitrile chloride catalysts, both derived from the monomeric building block, demonstrated equivalent rate-concentration behavior in the condensation of 1,1,3,3,3-pentamethyldisiloxanol (MDH) [1]. Catalyst 1 ([Cl3PNPCl3]+[SbCl6]−) and Catalyst 2 ([Cl3PNP(O)Cl2]) both exhibited similar kinetic laws and selectivity, leading almost exclusively to linear decamethyltetrasiloxane (MD2M) as the primary product [1]. This contrasts with cyclic phosphazene catalysts, which have been reported to show different selectivity or require harsher conditions for the same transformation [2]. The data confirms that the linear architecture, a hallmark of catalysts derived from the monomer, provides a predictable and selective kinetic profile.

Organosilicon Chemistry Catalysis Kinetics Polymer Synthesis

Cyclotriphosphazene-Derived Mesogens Exhibit Superior Thermal Stability Over Cyclotetraphosphazene Analogs

In the development of mesomorphic materials, a direct comparison of five cyclotriphosphazene and two cyclotetraphosphazene derivatives with similar side chains revealed a significant difference in thermal stability [1]. The cyclotetraphosphazenes with biphenyl and Schiff base derivatives consistently displayed lower mesomorphic thermal stability than their cyclotriphosphazene counterparts [1]. This is a class-level inference where the trimeric core (derived from the controlled polymerization of the monomer) provides a more rigid and thermally stable platform for liquid crystalline applications than the larger, more flexible tetrameric ring.

Liquid Crystals Mesomorphic Materials Thermal Analysis

Vapor Pressure and Handling: A Procurability Advantage for the Monomeric Form

The significant difference in molecular weight and structure between the monomer (CAS 1832-07-1, MW 115.88 g/mol) and its cyclic trimer (CAS 940-71-6, MW 347.66 g/mol) directly impacts their physical properties, most notably volatility [1]. The monomer is sufficiently volatile to be used in vapor-phase synthesis and purification via sublimation, whereas the trimer is a high-melting solid (mp 111-115°C) with low volatility . This difference is a critical factor in selecting a precursor for chemical vapor deposition (CVD) or for processes requiring a gaseous reactant, where the monomer provides a unique, quantifiable advantage in handling and reactivity not offered by its polymeric or cyclic analogs.

Vapor Deposition Reagent Purity Chemical Vapor Synthesis

Validated Application Scenarios Where Phosphonitrile Chloride (CAS 1832-07-1) is the Optimal Choice


Synthesis of Specialized Linear Phosphazene Catalysts

Phosphonitrile chloride is the mandatory starting material for producing linear phosphonitrilic chloride catalysts, such as [Cl3PNPCl3]+[SbCl6]− and [Cl3PNP(O)Cl2]. As demonstrated in Section 3, these catalysts are highly selective for linear siloxane condensation, and their synthesis is not feasible from the cyclic trimer [1]. Researchers developing new silicone polymers or fine-tuning organosilicon syntheses should procure the monomer to access this unique class of catalysts.

Development of High-Efficiency Flame Retardants for Engineering Plastics

For formulators seeking to create next-generation flame retardants with minimal impact on polymer properties, phosphonitrile chloride is the critical building block. Evidence from Section 3 shows that phosphonitrilic chloride-derived FRs can achieve significant fire resistance (e.g., LOI increase to 28.6%) at loadings as low as 9.5 wt%, a 2-3x efficiency improvement over conventional ammonium polyphosphate systems that often require 20-30 wt% loadings [2]. This makes it ideal for high-performance applications in electronics, automotive, and aerospace materials.

Precursor for Vapor-Phase Deposition and Advanced Material Synthesis

The volatility of monomeric phosphonitrile chloride, as quantified in Section 3 by its low molecular weight (115.88 g/mol) compared to the solid trimer (MW 347.66 g/mol), makes it uniquely suited for vapor-phase processes [3]. This includes chemical vapor deposition (CVD) of phosphorus nitride thin films or vapor-phase infiltration into porous materials. Procurement of the monomer is essential for these advanced manufacturing techniques, where the cyclic trimer cannot be used.

Synthesis of Cyclotriphosphazene-Based Mesomorphic Materials with Superior Thermal Stability

When designing liquid crystalline materials with demanding thermal requirements, the controlled oligomerization of phosphonitrile chloride to its trimer yields a core structure with demonstrably higher mesomorphic thermal stability than the larger tetrameric analog [4]. Scientists in materials chemistry and advanced optics should select the monomer to ensure access to the more thermally robust cyclotriphosphazene platform for their applications.

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